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Compound of Interest

Compound Name: 6-Hexyltetrahydro-2H-pyran-2-one

Cat. No.: B1345184

Introduction: &-Undecalactone (also known as 5-hydroxyundecanoic acid lactone or aldehyde
C-14 peach) is a lactone compound widely used in the flavor and fragrance industry for its
characteristic creamy, fatty, and peach-like aroma.[1] Its molecular formula is C11H2002 and it
has a molecular weight of 184.28 g/mol . A thorough understanding of its spectroscopic
properties is essential for quality control, structural elucidation, and research and development
in various scientific fields. This guide provides a comprehensive overview of the Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for -
undecalactone, supplemented with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for d-undecalactone. Note that
while IR and MS data are well-documented, precise, experimentally verified *H and 3C NMR
peak lists are not readily available in public databases. The NMR data presented is therefore
predicted based on the molecular structure, established chemical shift ranges, and data from
homologous compounds.

Table 1: Predicted *H NMR Spectroscopic Data for 8-
Undecalactone (CDCIs)
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Predicted Coupling
Proton . . o .
. Chemical Shift  Multiplicity Constant (J, Integration
Assighment
(3, ppm) Hz)
H-11 (CHs) 0.8-0.9 Triplet (t) ~7.0 3H
H-7 to H-10 _
12-14 Multiplet (m) 8H
(CH2)
H-6 (CH2) 15-1.7 Multiplet (m) 2H
H-3, H-4 (CH-2) 1.7-2.0 Multiplet (m) 4H
H-2 (CH2) 2.3-25 Triplet (1) ~75 2H
H-5 (CH-0) 41-4.3 Multiplet (m) 1H

Table 2: Predicted **C NMR Spectroscopic Data for &-
Undecalactone(CDCI|s) =

Predicted Chemical Shift (8, ppm)

Carbon Assignment

C=0 (C-1) 170 - 175
CH-O (C-5) 80 -85
CH: (Alkyl Chain) 22 - 36
CHs (C-11) ~14

CH:z (Ring) 20 - 30

Note: Predictions are based on standard chemical shift tables and data for homologous

lactones such as d-dodecalactone.[2][3][4][5]

Table 3: Key IR Absorption Bands for 8-Undecalactone
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
C-H Stretch (Alkyl,
2925 - 2960 Strong ]
Asymmetric)
2850 - 2870 Strong C-H Stretch (Alkyl, Symmetric)
1735 - 1750 Strong C=0 Stretch (d-Lactone)
1150 - 1250 Strong C-O Stretch (Ester)

Note: Data is based on characteristic infrared absorption frequencies for d-lactones.[6]

Table 4: Mass Spectrometry (EI-MS) Data for o-

Undecalactone
m/z Relative Intensity Assignment
184 Low [M]* (Molecular lon)
99 High (Base Peak) [CeH110]*
85 Moderate [M - C7Ha1s]*
71 Moderate [CaH70O]*
43 Moderate [CsH7]*

Note: Fragmentation data is compiled from public mass spectrometry databases. The base
peak at m/z 99 is a characteristic fragment for &-lactones resulting from a McLafferty-type
rearrangement.[7][8][9]

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the comprehensive spectroscopic
analysis of an organic compound like d-undecalactone.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Reference_Tables/Infrared_Spectroscopy_Absorption_Table
https://www.whitman.edu/chemistry/edusolns_software/GC_LC_CE_MS_2017/CH%206%202017.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis Workflow for d-Undecalactone
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Caption: A flowchart detailing the process from sample preparation to structural confirmation
using NMR, FTIR, and MS techniques.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above. These protocols are generalized for a research setting and may be adapted based on
available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation and analysis of a sample for both *H and 3C NMR.
e Sample Preparation:

o Accurately weigh approximately 10-20 mg of d-undecalactone for *H NMR, or 50-100 mg
for 3C NMR, into a clean, dry vial.[10]

o Using a micropipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
Chloroform-d, CDCIls). CDCls is a common choice for nonpolar organic compounds.[11]

o Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is
homogeneous.

o Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly
into a clean, 5 mm NMR tube to remove any particulate matter.

o Ensure the liquid height in the NMR tube is approximately 4-5 cm.
o Cap the NMR tube securely.
o Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust its depth using a
depth gauge.

o Place the sample into the NMR magnet.
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o Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent
(e.g., CDCIs).

o Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This
process, which can be automated or manual, is crucial for obtaining sharp, well-resolved
peaks.

o Tuning: The probe is tuned to the specific nucleus being observed (*H or 13C) to maximize
signal sensitivity.

o Set the appropriate acquisition parameters (e.g., spectral width, number of scans,
relaxation delay) and initiate the experiment. For 13C NMR, a significantly higher number of
scans is required due to the low natural abundance of the 13C isotope.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like d-undecalactone, the Attenuated Total Reflectance (ATR) or
transmission (neat film) method is typically used.

o Sample Preparation & Data Acquisition (ATR Method):

o Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a solvent like
isopropanol and allowing it to dry completely.

o Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Place a single drop of d-undecalactone directly onto the center of the ATR crystal.

o If using a pressure clamp, lower it to ensure good contact between the sample and the
crystal.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio over a range of 4000 to 400 cm~1.[12]

o After analysis, clean the crystal thoroughly with an appropriate solvent.
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Mass Spectrometry (MS)

Electron Impact (El) is a common ionization technique for volatile, thermally stable compounds
like d-undecalactone, often coupled with Gas Chromatography (GC) for sample introduction.

o Sample Preparation (for GC-MS):

o Prepare a dilute solution of d-undecalactone (e.g., 1 mg/mL) in a volatile organic solvent
such as dichloromethane or hexane.

o Transfer the solution to an autosampler vial.

e Data Acquisition (GC-EI-MS):

[¢]

The sample is injected into the gas chromatograph, where it is vaporized and separated
from the solvent on a capillary column.

o The separated compound elutes from the GC column and enters the ion source of the
mass spectrometer.

o lonization: In the EIl source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes an electron to be ejected from the molecule,
forming a positively charged molecular ion ([M]*).[13]

o Fragmentation: The high energy of the El process causes the molecular ion to be in a
high-energy state, leading to extensive and reproducible fragmentation.[7]

o Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass
analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z)
ratio.

o Detection: An electron multiplier or similar detector records the abundance of each ion,
generating the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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